molecular formula C20H21N5O2 B11052515 6,7-dimethyl-3-(morpholin-4-yl)-N-(pyridin-4-yl)quinoxaline-2-carboxamide

6,7-dimethyl-3-(morpholin-4-yl)-N-(pyridin-4-yl)quinoxaline-2-carboxamide

Cat. No. B11052515
M. Wt: 363.4 g/mol
InChI Key: DEQONMIXLXTCDM-UHFFFAOYSA-N
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Description

6,7-dimethyl-3-(morpholin-4-yl)-N-(pyridin-4-yl)quinoxaline-2-carboxamide is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-3-(morpholin-4-yl)-N-(pyridin-4-yl)quinoxaline-2-carboxamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The dimethyl groups can be introduced via alkylation reactions, while the morpholinyl and pyridinyl groups can be added through nucleophilic substitution reactions.

    Carboxamide Formation: The carboxamide group can be formed by reacting the quinoxaline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the quinoxaline ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-3-(morpholin-4-yl)-N-(pyridin-4-yl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2,3-Dimethylquinoxaline: A derivative with methyl groups at the 2 and 3 positions.

    3-(Morpholin-4-yl)quinoxaline: A derivative with a morpholinyl group at the 3 position.

Uniqueness

6,7-dimethyl-3-(morpholin-4-yl)-N-(pyridin-4-yl)quinoxaline-2-carboxamide is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other quinoxaline derivatives.

properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

6,7-dimethyl-3-morpholin-4-yl-N-pyridin-4-ylquinoxaline-2-carboxamide

InChI

InChI=1S/C20H21N5O2/c1-13-11-16-17(12-14(13)2)24-19(25-7-9-27-10-8-25)18(23-16)20(26)22-15-3-5-21-6-4-15/h3-6,11-12H,7-10H2,1-2H3,(H,21,22,26)

InChI Key

DEQONMIXLXTCDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C(=N2)C(=O)NC3=CC=NC=C3)N4CCOCC4

Origin of Product

United States

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